Baccatin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

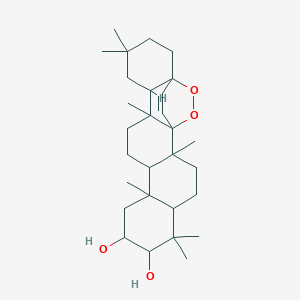

Baccatin is a naturally occurring compound isolated from the yew tree (Taxus species). It is a crucial precursor in the biosynthesis of the anti-cancer drug paclitaxel (Taxol). This compound III, a specific form of this compound, is particularly significant due to its role in the semi-synthesis of paclitaxel, which is widely used in the treatment of various cancers, including breast, lung, and ovarian cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Baccatin III can be synthesized from 10-deacetylthis compound III through an acyl transfer reaction catalyzed by the enzyme 10-deacetylthis compound III-10-O-acetyltransferase (DBAT). This reaction involves the transfer of an acetyl group to the 10-deacetylthis compound III molecule . Additionally, microbial cell factories have been developed to produce this compound III by integrating the gene encoding DBAT into Escherichia coli, which significantly increases the production yield .

Industrial Production Methods: Industrial production of this compound III primarily relies on the extraction from Taxus species or chemical synthesis using 10-deacetylthis compound III as a substrate. The extraction process involves harvesting the needles of Taxus plants, followed by chemical extraction and purification . Advances in biotechnological methods, such as the heterologous expression of DBAT in microbial strains, have also been explored to enhance the production efficiency .

Chemical Reactions Analysis

Types of Reactions: Baccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the acyl transfer reaction, where an acetyl group is transferred to 10-deacetylthis compound III to form this compound III .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound III include acetyl-CoA, which acts as the acetyl donor in the acyl transfer reaction. The reaction conditions typically involve slightly acidic conditions and low temperatures to optimize the catalytic activity of DBAT .

Major Products: The major product formed from the acyl transfer reaction is this compound III, which serves as a precursor for the semi-synthesis of paclitaxel .

Scientific Research Applications

Baccatin III has numerous scientific research applications, particularly in the field of medicinal chemistry. It is a vital intermediate in the semi-synthesis of paclitaxel, which is used in the clinical treatment of various cancers . Additionally, this compound III has been studied for its potential immunomodulatory activities and its role in slowing the progression of tumors . Research has also explored its use in biotechnological applications, such as the development of microbial cell factories for efficient production .

Mechanism of Action

The mechanism of action of baccatin III involves its role as a precursor in the biosynthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells . The ligation of the C-13 side chain to this compound III, catalyzed by this compound III amino phenylpropanoyl-13-O-transferase (BAPT), is a crucial step in the biosynthesis of paclitaxel .

Comparison with Similar Compounds

Baccatin III is part of a larger family of taxane diterpenoids, which include compounds such as this compound VIII, this compound IX, and this compound X . These compounds share a similar core structure but differ in their functional groups and side chains. This compound III is unique due to its specific role as a precursor in the semi-synthesis of paclitaxel, making it particularly valuable in medicinal chemistry .

List of Similar Compounds:- This compound VIII

- This compound IX

- This compound X

- 10-deacetylthis compound III

- 19-hydroxythis compound III

- 14-β-benzoyloxy-2-deacetylthis compound VI

- This compound IV

- 1-hydroxythis compound I

- 13-O-deacetyltaxumairol Z

- Taxayunnansin A

- 2-deacetoxytaxinine B

- Taxinine B

Properties

IUPAC Name |

2,6,6,10,14,17,17-heptamethyl-21,22-dioxahexacyclo[18.2.2.01,14.02,11.05,10.015,20]tetracos-23-ene-7,8-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-23(2)12-13-28-14-15-29(33-32-28)26(6)10-8-19-24(3,4)22(31)18(30)16-25(19,5)20(26)9-11-27(29,7)21(28)17-23/h14-15,18-22,30-31H,8-13,16-17H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQSPIDOGLAJKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC23C=CC4(C5(CCC6C(C(C(CC6(C5CCC4(C2C1)C)C)O)O)(C)C)C)OO3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.